N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
The pyrrole intermediate undergoes Friedel-Crafts acylation with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃.
Formation of the Dimethylaminomethylene Group:
Using dimethylamine and a formaldehyde source (e.g., paraformaldehyde), the resulting product undergoes a Mannich reaction to introduce the dimethylaminomethylene moiety.
Industrial Production Methods
The industrial production involves scaled-up versions of the above processes, optimizing yields and reducing impurities. Advanced technologies like flow chemistry might be employed to streamline reactions, enhance safety, and minimize environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide involves several steps:
Formation of the Pyrrole Ring:
Reacting suitable nitriles with primary amines under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The compound can undergo oxidation, particularly at the dimethylaminomethylene group, to form corresponding iminium species.
Reduction:
Reduction processes typically target the carbonyl group of the benzoyl moiety, converting it to a hydroxyl group.
Substitution:
The presence of reactive groups in the pyrrole ring makes it susceptible to electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Strong acids like sulfuric acid or Lewis acids for Friedel-Crafts reactions.
Major Products
Oxidation Products: Formation of N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide iminium species.
Reduction Products: Conversion to alcohol derivatives.
Substitution Products: Modified pyrrole rings with various substituents.
Scientific Research Applications
Chemistry
Reagents and Catalysts:
Utilized as intermediates in synthesizing more complex organic molecules.
Acts as ligands in coordination chemistry.
Biology
Biological Probes:
Used in studying enzyme mechanisms and metabolic pathways.
Medicine
Pharmaceuticals:
Investigated for potential therapeutic effects due to its structural similarity with biologically active molecules.
Drug Design:
Acts as a lead compound in designing new medications with improved efficacy and safety profiles.
Industry
Material Science:
Involved in developing advanced materials like organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The compound’s effects stem from its ability to interact with specific molecular targets and pathways.
Molecular Targets:
Enzymes involved in oxidative stress and signal transduction pathways.
Pathways:
Participates in redox reactions and modulates electrophilic reactions within cells, impacting cellular functions like apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[(dimethylamino)methylidene]benzamide:
Shares the dimethylaminomethylene group but lacks the pyrrole ring.
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid:
Contains the pyrrole ring and benzoyl group but lacks the dimethylaminomethylene linkage.
Uniqueness
Structural Diversity:
Unique combination of functional groups enhances its reactivity and versatility.
Applications:
Broader range of applications in chemistry, biology, and industry due to its distinct structure.
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-6-4-5-7-13(11)15(20)12-8-14(17-9-12)16(21)18-10-19(2)3/h4-10,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDWKXJHJIDDKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818699 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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